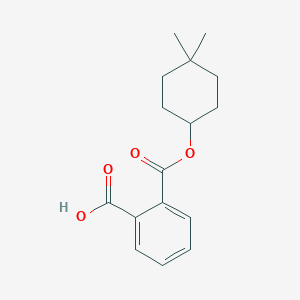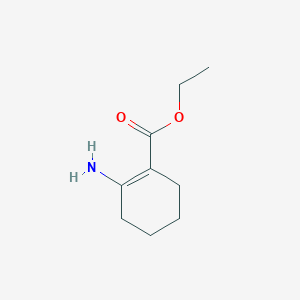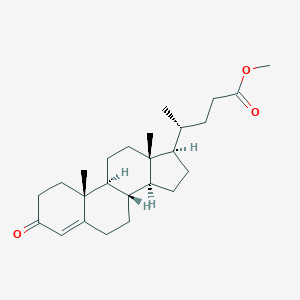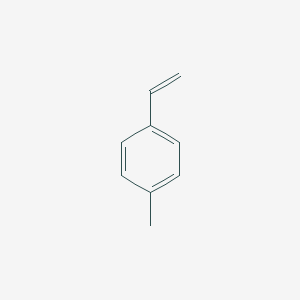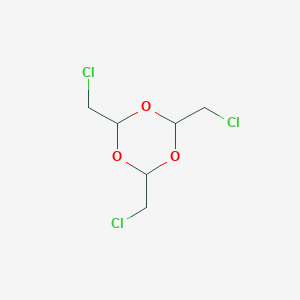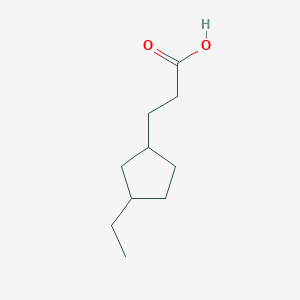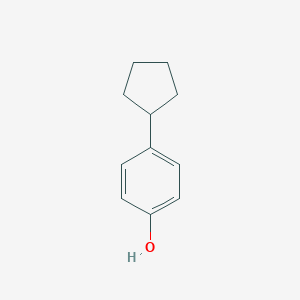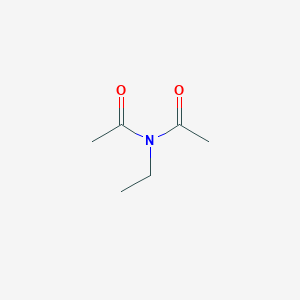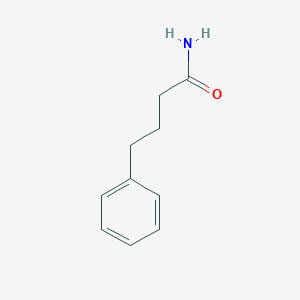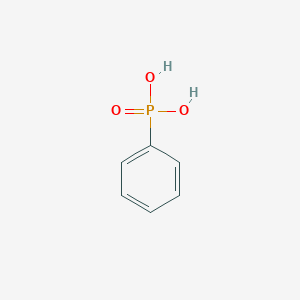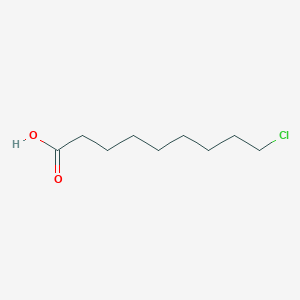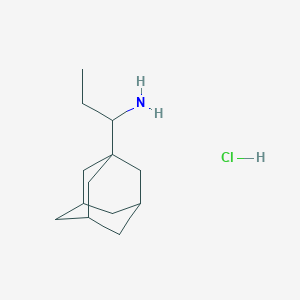
1-(アダマンタン-1-イル)プロパン-1-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)propan-1-amine Hydrochloride is a chemical compound with the molecular formula C13H23N.ClH. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure.
科学的研究の応用
1-(1-Adamantyl)propan-1-amine Hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent
Materials Science: Used in the synthesis of novel polymers and materials with unique properties
Biological Studies: Studied for its effects on cellular processes and potential therapeutic applications
Industrial Applications: Utilized in the development of high-performance lubricants and coatings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)propan-1-amine Hydrochloride typically involves the reaction of 1-adamantylamine with propanal in the presence of a reducing agent. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include ethanol or methanol
Catalyst: Sodium borohydride or lithium aluminum hydride as reducing agents
Industrial Production Methods
Industrial production of 1-(1-Adamantyl)propan-1-amine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification: Techniques such as recrystallization or chromatography to achieve high purity levels
化学反応の分析
Types of Reactions
1-(1-Adamantyl)propan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions typically involve the conversion of the amine group to other functional groups
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Secondary amines, alcohols
Substitution Products: Various substituted adamantane derivatives
作用機序
The mechanism of action of 1-(1-Adamantyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to:
Inhibit Viral Replication: By interfering with viral proteins and enzymes
Modulate Cellular Pathways: Affecting pathways involved in cell growth and apoptosis
Bind to Receptors: Interacting with specific receptors to exert its biological effects
類似化合物との比較
Similar Compounds
Amantadine: 1-aminoadamantane, used as an antiviral and antiparkinsonian agent
Rimantadine: 1-(1-aminoethyl)adamantane, another antiviral agent
Memantine: 1-amino-3,5-dimethyladamantane, used in the treatment of Alzheimer’s disease
Uniqueness
1-(1-Adamantyl)propan-1-amine Hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike its analogs, it has shown potential in a broader range of applications, including materials science and industrial uses .
特性
IUPAC Name |
1-(1-adamantyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFJMATUZCGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-12-1 |
Source


|
| Record name | 1-(adamantan-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
